Methyl [3-(3-bromopropoxy)phenyl]acetate

Medicinal Chemistry LXR Agonist Synthesis Mitsunobu Reaction

This meta-substituted bromoalkyl phenylacetate is the non-negotiable building block for constructing LXRβ-preferring agonists (GSK patent families) and M2-selective muscarinic antagonists. The three-carbon bromopropoxy tether provides optimal spatial orientation and distinct SN2 reactivity. Only the exact meta-regioisomer preserves the nanomolar EC50 values achieved in validated parallel array syntheses.

Molecular Formula C12H15BrO3
Molecular Weight 287.15 g/mol
Cat. No. B8154157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl [3-(3-bromopropoxy)phenyl]acetate
Molecular FormulaC12H15BrO3
Molecular Weight287.15 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=CC(=CC=C1)OCCCBr
InChIInChI=1S/C12H15BrO3/c1-15-12(14)9-10-4-2-5-11(8-10)16-7-3-6-13/h2,4-5,8H,3,6-7,9H2,1H3
InChIKeyUDKUNKJCVDYGCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl [3-(3-bromopropoxy)phenyl]acetate: A Key Bromoalkyl Intermediate for LXR-Targeted Drug Discovery and Organic Synthesis


Methyl [3-(3-bromopropoxy)phenyl]acetate (CAS 228579-12-2) is a bromoalkyl phenylacetate ester that serves as a critical electrophilic intermediate in the synthesis of Liver X Receptor (LXR) agonists and other pharmacologically active compounds [1]. Its structure features a meta-substituted phenyl ring bearing an acetate ester and a 3-bromopropoxy side chain. The terminal primary alkyl bromide provides a versatile handle for nucleophilic displacement reactions, enabling the introduction of diverse amine, thiol, and other nucleophile functionalities [2]. This compound is primarily employed in medicinal chemistry research programs aimed at developing LXRβ-selective modulators for cardiovascular and metabolic disease applications.

Why Methyl [3-(3-bromopropoxy)phenyl]acetate Cannot Be Substituted with Generic Analogs in LXR Agonist Synthesis


The specific substitution pattern of Methyl [3-(3-bromopropoxy)phenyl]acetate—meta-alkoxy with a three-carbon bromoalkyl tether—is non-negotiable for achieving the optimal spatial orientation of pharmacophoric elements in LXR agonist scaffolds [1]. Substituting this intermediate with para-substituted regioisomers (e.g., Methyl 2-[4-(3-bromopropoxy)phenyl]acetate), ortho-substituted analogs (e.g., Methyl 2-[2-(3-bromopropoxy)phenyl]acetate), or analogs with shorter tethers (e.g., Methyl 2-[3-(2-bromoethoxy)phenyl]acetate) fundamentally alters the three-dimensional geometry of the final ligand and compromises receptor binding affinity . Additionally, the bromide leaving group in the 3-bromopropoxy moiety exhibits distinct reactivity kinetics compared to chloro analogs, directly impacting coupling efficiency and overall synthetic yield [2].

Quantitative Differentiation Evidence for Methyl [3-(3-bromopropoxy)phenyl]acetate


Synthetic Yield: Mitsunobu Coupling Efficiency with 3-Bromo-1-propanol

In a validated patent procedure, Methyl [3-(3-bromopropoxy)phenyl]acetate was synthesized via Mitsunobu coupling of methyl 3-hydroxyphenylacetate with 3-bromo-1-propanol, achieving an isolated yield of 81% after column chromatography [1]. This compares favorably to the typical yields (60–75%) reported for analogous alkylations using 1,3-dibromopropane with para-substituted phenol acetates under basic conditions [2]. The Mitsunobu route provides superior regioselectivity and avoids the formation of bis-alkylated byproducts that commonly complicate alternative alkylation strategies.

Medicinal Chemistry LXR Agonist Synthesis Mitsunobu Reaction

Validated Intermediate for High-Affinity LXRβ Agonists

Methyl [3-(3-bromopropoxy)phenyl]acetate is the explicitly disclosed and exemplified intermediate used in the synthesis of potent LXR agonists described in US 2004/0072868 A1 and WO 02/24632 A2 [1]. Subsequent amine displacement of the bromide moiety yields advanced intermediates that, upon further elaboration, produce LXRβ-preferring ligands with EC50 values in the nanomolar range [2]. In contrast, the para-substituted regioisomer is not exemplified in these patent families for the same agonist scaffolds, indicating that the meta-substitution pattern is critical for achieving the desired pharmacological profile.

Nuclear Receptor Pharmacology LXR Cardiovascular Drug Discovery

Commercial Availability and Purity Specification

Methyl [3-(3-bromopropoxy)phenyl]acetate (CAS 228579-12-2) is commercially available from specialized chemical suppliers with a minimum purity specification of 95% . This purity level is consistent with industry standards for research-grade intermediates and ensures reliable performance in subsequent synthetic transformations. In comparison, the ortho-substituted regioisomer (Methyl 2-[2-(3-bromopropoxy)phenyl]acetate) is less widely stocked and may require custom synthesis, introducing longer lead times and higher procurement costs.

Chemical Procurement Research Chemicals Quality Control

Electrophilic Reactivity Profile for Nucleophilic Displacement

The terminal primary alkyl bromide in Methyl [3-(3-bromopropoxy)phenyl]acetate undergoes efficient SN2 displacement with amines, thiols, and other nucleophiles under mild conditions (e.g., refluxing acetonitrile with K2CO3) [1]. This reactivity enables the rapid construction of diverse chemical libraries. In contrast, the corresponding chloro analog (Methyl 2-[3-(3-chloropropoxy)phenyl]acetate) requires more forcing conditions or longer reaction times to achieve comparable conversion, due to the lower leaving-group ability of chloride versus bromide [2].

Organic Synthesis SN2 Reactions Linker Chemistry

Primary Research and Industrial Application Scenarios for Methyl [3-(3-bromopropoxy)phenyl]acetate


Synthesis of LXRβ-Selective Agonists for Cardiovascular Drug Discovery

Methyl [3-(3-bromopropoxy)phenyl]acetate is the designated starting material for constructing the core aminopropoxyaryl motif found in LXRβ-preferring agonists, as disclosed in GlaxoSmithKline patent families [1]. The bromide moiety is displaced with 2,2-diphenylethylamine derivatives, followed by reductive amination to install the tertiary amine pharmacophore. This route has been validated in parallel array synthesis to produce compounds with nanomolar EC50 values at LXRβ [2].

Parallel Library Synthesis of Muscarinic Receptor Antagonists

The compound serves as a versatile electrophilic building block for generating focused libraries of phenylacetyl derivatives targeting M2 muscarinic receptors. Structure-activity relationship (SAR) studies have demonstrated that the meta-alkoxy substitution pattern contributes to M2 selectivity over M3 receptors, a desirable profile for minimizing peripheral side effects .

PROTAC Linker Development and Targeted Protein Degradation

The 3-bromopropoxy tether provides a flexible C3-spacer that can be readily functionalized to attach E3 ligase ligands, enabling the construction of heterobifunctional PROTACs (PROteolysis TArgeting Chimeras). The primary bromide undergoes facile SN2 displacement with amine-containing E3 ligands, offering a modular approach to linker optimization [3].

Quote Request

Request a Quote for Methyl [3-(3-bromopropoxy)phenyl]acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.